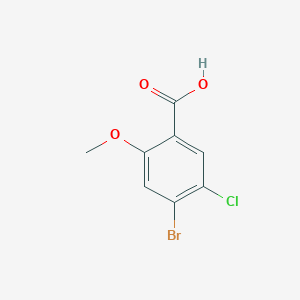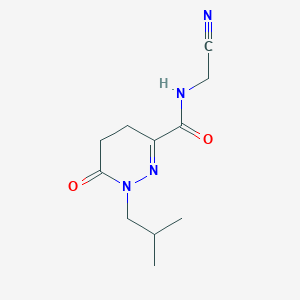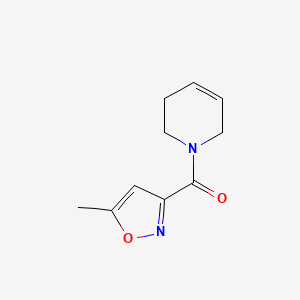
4-Bromo-5-chloro-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 4-Bromo-5-chloro-2-methoxybenzoic acid, is a halogenated benzoic acid derivative with potential applications in various fields of chemistry and biology. Although the specific compound is not directly studied in the provided papers, related compounds with similar substituents have been investigated, which can offer insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds, such as Methyl 4-Bromo-2-methoxybenzoate, involves multiple steps starting from 4-bromo-2-fluorotoluene, including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and finally esterification, achieving an overall yield of about 47% and a high purity of 99.8% . This suggests that the synthesis of this compound could also involve halogenation and functional group transformations, although the presence of the additional chlorine substituent may require modifications to the synthetic route.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the solid phase FTIR and FT-Raman spectra of 4-amino-5-chloro-2-methoxybenzoic acid were recorded, and the structure of the molecule was optimized using density functional theory (DFT) . This indicates that similar methods could be employed to analyze the molecular structure of this compound, providing insights into its vibrational frequencies, electronic properties, and optimized geometry.
Chemical Reactions Analysis
The reactivity of halogenated benzoic acids in nucleophilic substitution reactions has been studied, with the formation of anionic σ-complexes and intermediate complexes being observed for 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids . This suggests that this compound may also undergo nucleophilic substitution reactions, potentially leading to a variety of derivatives depending on the nucleophile used.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids can be influenced by the presence of methoxy and halogen substituents. For example, the influence of methoxy-substituents on the strength of Br...Br type II halogen bonds in bromobenzoic acid was investigated, showing that these interactions can significantly affect the crystal structure and stability of the compound . Additionally, the thermal properties of lanthanide complexes using 2-bromine-5-methoxybenzoic acid were studied, revealing solid-solid phase transitions in the heat capacities and thermal circulating processes . These findings imply that the physical and chemical properties of this compound would be similarly affected by its substituents, potentially leading to unique thermal and structural characteristics.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
4-Bromo-5-chloro-2-methoxybenzoic acid is an important compound in chemical synthesis. For instance, it has been used as a starting material in the synthesis of various organic compounds. The study by Chen Bing-he (2008) demonstrated the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, showcasing the compound's role in complex chemical synthesis processes with a significant yield and purity (Chen Bing-he, 2008).
Molecular Structure and Solubility Studies
Understanding the molecular structure and solubility of chemical compounds is crucial for various scientific applications. The compound has been included in studies aimed at developing Abraham model correlations for solute transfer, which are vital for understanding the solubility and interaction of chemicals in different solvents. For example, Liu et al. (2020) included 2-methoxybenzoic acid, a similar compound, in their study to develop Abraham model correlations for solute transfer into 2-ethyl-1-hexanol from both water and the gas phase (Kelly Liu et al., 2020).
Exploring Molecular Interactions and Bond Strength
The compound's derivatives have been used to study molecular interactions, such as Br … Br type II halogen bonds. Raffo et al. (2016) explored the influence of methoxy-substituents on the strength of these interactions in bromobenzoic acid, providing insights into the molecular geometry and bond strength critical for designing new materials and understanding molecular interactions (Pablo A. Raffo et al., 2016).
Contribution to Pharmaceutical Manufacturing
Compounds related to this compound are key intermediates in the pharmaceutical industry. For instance, Zhang et al. (2022) reported the scale-up of a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, used in the manufacturing of SGLT2 inhibitors for diabetes therapy. Their study emphasizes the compound's significance in drug synthesis and the importance of developing cost-effective and scalable manufacturing processes (Yi Zhang et al., 2022).
Spectroscopic Analysis and Molecular Properties
Spectroscopic techniques are fundamental for understanding the properties of chemical compounds. The study by Poiyamozhi et al. (2012) on 4-amino-5-chloro-2-methoxybenzoic acid involved detailed spectroscopic analysis, including FTIR, FT-Raman, UV, and NMR, providing comprehensive data on the molecular properties and structure of the compound (A. Poiyamozhi et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-bromo-5-chloro-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKGNVYFZXDMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)
![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)
![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3013471.png)
![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)


![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide](/img/structure/B3013479.png)
![(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole](/img/structure/B3013480.png)



![(3-{[1-(6-Chloro-4-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B3013488.png)